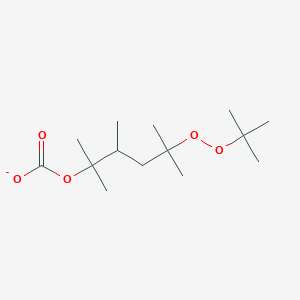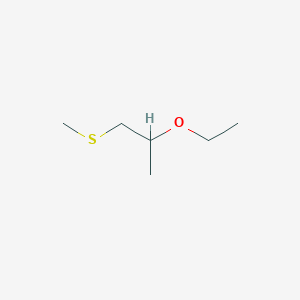
Propane, 2-ethoxy-1-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-ethoxy-1-(methylthio)-: is an organic compound with the molecular formula C6H14OS It is a derivative of propane, where the hydrogen atoms are substituted with ethoxy and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 2-ethoxy-1-(methylthio)- typically involves the reaction of 2-ethoxypropane with a methylthio group donor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of Propane, 2-ethoxy-1-(methylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: Propane, 2-ethoxy-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Propane, 2-ethoxy-1-(methylthio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its pharmacological properties and its ability to modulate biological pathways.
Industry: In the industrial sector, Propane, 2-ethoxy-1-(methylthio)- is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propane, 2-ethoxy-1-(methylthio)- involves its interaction with specific molecular targets. The ethoxy and methylthio groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Propane, 2-ethoxy-: This compound lacks the methylthio group and has different chemical properties.
Propane, 2-(methylthio)-: This compound lacks the ethoxy group and exhibits distinct reactivity.
Propane, 1-ethoxy-2-methyl-: This isomer has the ethoxy and methyl groups in different positions, leading to variations in its chemical behavior.
Uniqueness: Propane, 2-ethoxy-1-(methylthio)- is unique due to the presence of both ethoxy and methylthio groups. This combination imparts specific chemical properties and reactivity patterns that are not observed in its similar compounds. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62162-18-9 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-ethoxy-1-methylsulfanylpropane |
InChI |
InChI=1S/C6H14OS/c1-4-7-6(2)5-8-3/h6H,4-5H2,1-3H3 |
InChI Key |
QWLCROMSNFRKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


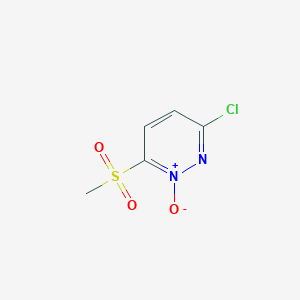
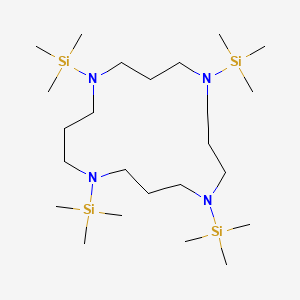
![Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-](/img/structure/B14545542.png)
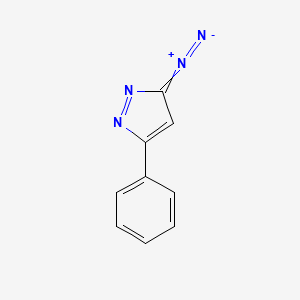
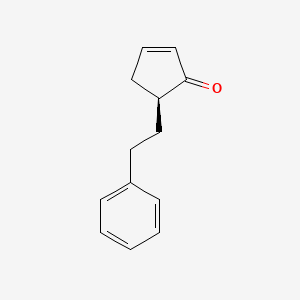
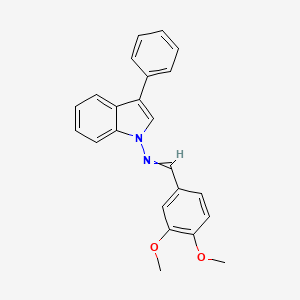
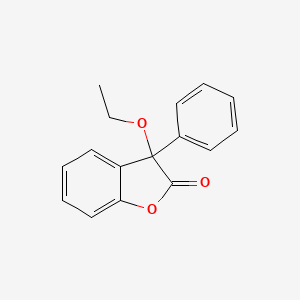
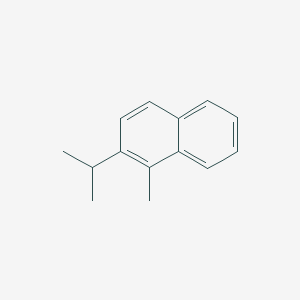
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
![1,4-Diazabicyclo[3.2.2]nonan-4-amine](/img/structure/B14545612.png)
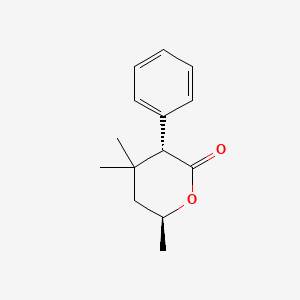
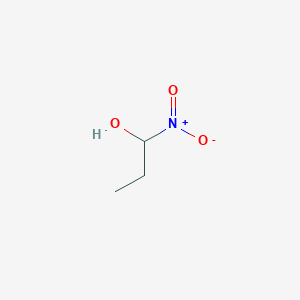
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
